1,5-Diazabicyclo[4.3.0]non-5-ene

Catalog No.
S585414
CAS No.
3001-72-7
M.F
C7H12N2
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diazabicyclo[4.3.0]non-5-ene

CAS Number

3001-72-7

Product Name

1,5-Diazabicyclo[4.3.0]non-5-ene

IUPAC Name

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C7H12N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H2

InChI Key

SGUVLZREKBPKCE-UHFFFAOYSA-N

SMILES

C1CC2=NCCCN2C1

Synonyms

1,5-diazabicyclo(4.3.0)non-5-ene, 1,5-diazabicyclo(4.3.0)non-5-ene monofumarate, 2,3,4,6,7,8-hexahydropyrrolo(1,2-a)pyrimidine, diazabicyclo(4.3.0)nonen, diazabicyclo(4.3.0)nonene

Canonical SMILES

C1CC2=NCCCN2C1

Base-mediated reactions:

  • Eliminations: DBN can be used to promote the elimination of small molecules like water or alcohols from organic molecules, leading to the formation of double bonds or other functional groups .
  • Condensations: DBN can be used to deprotonate acidic compounds, making them more nucleophilic and facilitating their condensation with other molecules to form new bonds .
  • Esterifications and Amide formations: DBN can be used to deprotonate carboxylic acids and amines, making them more reactive for esterification and amide bond formation reactions, respectively .
  • Isomerizations: DBN can be used to promote the rearrangement of atoms within a molecule, leading to the formation of isomers .

Other applications:

  • Synthesis of specific compounds: DBN can be used as a key reagent in the synthesis of various organic compounds, including β-carbolines, quinazoline-2,4-diones, and benzothiazolones .
  • Catalyst: DBN can act as a catalyst for certain reactions, such as the regioselective acylation of pyrroles and indoles .

1,5-Diazabicyclo[4.3.0]non-5-ene, often referred to as DBN, is a bicyclic organic compound with the molecular formula C₇H₁₂N₂. It features a unique structure characterized by two nitrogen atoms integrated into a bicyclic framework. This compound is classified as an amidine base and is extensively utilized in organic synthesis due to its strong basicity and ability to facilitate various

  • Dehydrohalogenation: DBN acts as a strong base, facilitating the elimination of hydrogen halides from alkyl halides.
  • Aldol Condensation: It catalyzes the condensation of aldehydes and ketones, leading to the formation of β-hydroxy carbonyl compounds.
  • Epimerization: DBN can catalyze the epimerization of penicillin derivatives, demonstrating its utility in pharmaceutical synthesis .
  • Reactions with Phosphorus Compounds: DBN has been shown to react with phosphorus-containing compounds, leading to cationic unsaturated products .

The synthesis of 1,5-diazabicyclo[4.3.0]non-5-ene can be achieved through several methods:

  • Michael Addition: The process begins with the Michael addition of 2-pyrrolidone to acrylonitrile.
  • Hydrogenation: Following the addition, hydrogenation is performed to reduce the compound.
  • Dehydration: Finally, dehydration occurs to yield DBN .

This synthetic pathway highlights the compound's accessibility for use in various organic reactions.

DBN finds applications in multiple areas:

  • Organic Synthesis: As a strong base, it is widely used in reactions requiring dehydrohalogenation and rearrangements.
  • Ionic Liquids: The acetate salt of DBN serves as a room-temperature ionic liquid, which is beneficial for processing cellulose fibers in textile applications .
  • Catalysis: Its catalytic properties make it useful in synthesizing complex organic molecules.

Several compounds share structural similarities with 1,5-diazabicyclo[4.3.0]non-5-ene:

Compound NameStructure TypeUnique Features
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Bicyclic amidineStronger basicity than DBN; used as a universal base
1,4-Diazabicyclo[2.2.2]octaneBicyclic amidineMore saturated structure; less basic than DBN
1,3-Diazabicyclo[3.3.0]octaneBicyclic amidineExhibits different reactivity patterns

DBN's unique bicyclic structure and specific reactivity set it apart from these similar compounds, particularly in its application as a strong base in organic synthesis . Its ability to facilitate complex reactions while maintaining stability under various conditions underscores its significance in chemical research and industrial applications.

XLogP3

-0.2

LogP

-0.17 (LogP)

UNII

978M4OL12Q

Other CAS

3001-72-7

Wikipedia

1,5-diazabicyclo[4.3.0]non-5-ene

Dates

Modify: 2023-08-15

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